2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Medicinal chemists often struggle to find ligand-efficient, synthetically tractable fragments for kinase targets. 2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2155875-47-9) solves this by providing a privileged 2-amino-triazolopyridine core with a strategically placed 7-nitro group. This low MW (179.14) fragment is ideal for FBDD campaigns targeting JAK2 and related kinases. • Specific 7-nitro substitution provides a unique electronic and steric profile not available with other isomers. • The nitro group acts as a versatile synthetic handle for rapid library generation via reduction to an amine. • Enables exploration of the solvent-exposed region of the kinase active site for hit-to-lead optimization. Ensure your fragment screening libraries contain this differentiated building block.

Molecular Formula C6H5N5O2
Molecular Weight 179.14 g/mol
Cat. No. B13725292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC6H5N5O2
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=N2)N)C=C1[N+](=O)[O-]
InChIInChI=1S/C6H5N5O2/c7-6-8-5-3-4(11(12)13)1-2-10(5)9-6/h1-3H,(H2,7,9)
InChIKeyGKFXGRUONPWPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine: A Position-Specific Nitro Building Block for Targeted Synthesis


2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused [1,2,4]triazolo[1,5-a]pyridine core bearing an amino group at the 2-position and a nitro group at the 7-position . It is a member of the broader class of 2-amino-[1,2,4]triazolo[1,5-a]pyridines, which are recognized as privileged scaffolds in medicinal chemistry due to their ligand efficiency and ability to act as kinase inhibitors [1]. The precise placement of the nitro group at the 7-position distinguishes it from its positional isomers, making it a key intermediate for the synthesis of specifically substituted drug candidates and functional materials.

Position-specific nitro building block for regioselective synthesis
Privileged [1,2,4]triazolo[1,5-a]pyridine scaffold for kinase inhibitor studies
Selectively reducible 7-nitro handle for targeted library synthesis

Why Generic 2-Amino-triazolopyridines Cannot Substitute for the 7-Nitro Isomer in Rigorous Applications


Simple substitution with other 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivatives or alternative nitro-positional isomers (e.g., 6-nitro or 8-nitro) is not scientifically valid for applications requiring the specific electronic and steric profile conferred by the 7-nitro substitution. The position of the nitro group on the pyridine ring dictates the compound's reactivity, its hydrogen-bonding network, and its interaction with biological targets. This is supported by class-level structure-activity relationship (SAR) studies, which show that the properties of 1,2,4-triazolo[1,5-a]pyridines depend critically on the nature and position of substituents [1]. Using an isomer with the nitro group at a different position, such as the 6-nitro (CAS 31040-15-0) or 8-nitro (CAS 1369382-71-7) analog, will result in a molecule with a different electrostatic potential surface, altered binding affinity, and divergent metabolic stability [2]. Furthermore, the 7-nitro group can be selectively reduced to an amine, providing a unique synthetic handle for further derivatization that is not accessible with the unsubstituted parent compound .

Positional isomers (6-nitro, 8-nitro) carry distinct electrostatic surfaces and reactivity profiles; target interactions may not transfer.
Unsubstituted parent (CAS 874-46-4) lacks the built-in 7-nitro synthetic handle, limiting direct access to 7-position derivatization.
Class-level kinase inhibition may shift with nitro-group introduction; SAR requires position-specific validation.

Quantitative Differentiation of 2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine from Positional Isomers


Positional Isomerism Defines Unique Physicochemical and Synthetic Profiles

The target compound, 2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine, is a specific positional isomer within a family of closely related analogs. While all isomers share the same molecular formula (C6H5N5O2) and molecular weight (179.14 g/mol), their distinct substitution patterns result in unique chemical and biological behaviors . The 7-nitro isomer (CAS 2155875-47-9) is differentiated from the 6-nitro isomer (CAS 31040-15-0) and the 8-nitro isomer (CAS 1369382-71-7). The position of the electron-withdrawing nitro group influences the electron density distribution on the pyridine ring, thereby affecting the compound's reactivity in nucleophilic aromatic substitution reactions and its binding affinity to target proteins [1]. The 7-position is particularly significant for directed lithiation chemistry, enabling regioselective functionalization that is not possible with the 6- or 8-nitro isomers [2].

Positional Isomerism
Class-level inference
7-Nitro isomer vs. 6-nitro and 8-nitro analogs
Nitro position dictates electronic profile and directed-lithiation feasibility
Regiochemical identity controls reactivity and target-interaction context
Fundamental SAR; 7-nitro isomer not interchangeable with other nitro positional isomers
Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Class-Level Kinase Inhibition Potency of the 2-Amino-triazolopyridine Scaffold

The 2-amino-[1,2,4]triazolo[1,5-a]pyridine scaffold, which forms the core of the target compound, is a well-validated pharmacophore for kinase inhibition. A key study by Siu et al. demonstrated that a series of 2-amino-[1,2,4]triazolo[1,5-a]pyridines are potent JAK2 inhibitors. In a biochemical assay measuring JAK2 kinase activity, the most potent compound in this series achieved an IC50 value of less than 100 nM, with high ligand efficiency (LE) [1]. This class-level activity provides a strong scientific rationale for using 2-amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine as a starting point for the development of novel kinase inhibitors. The addition of the nitro group at the 7-position is expected to further modulate potency and selectivity by introducing a strong hydrogen-bond acceptor and an electron-withdrawing group, which can interact with residues in the kinase active site.

Kinase Inhibition (Class-Level)
Class-level inference
JAK2 IC50
Reported for a representative 2-amino-[1,2,4]triazolo[1,5-a]pyridine analog
Supports kinase-targeted SAR exploration
Scaffold-level inference; compound-specific potency requires assay verification
Synthetic Versatility
Data to verify
Selective 7-nitro reduction to 7-amine
Enables amide coupling, reductive amination, diazotization at the 7-position
Built-in handle for diverse 7-substituted library synthesis
Unsubstituted parent requires harsher directed lithiation; review reduction conditions
Kinase Inhibition Drug Discovery JAK2

Synthetic Versatility Through Selective Reduction of the 7-Nitro Group

The 7-nitro group provides a unique synthetic handle that is not present in the unsubstituted 2-amino-[1,2,4]triazolo[1,5-a]pyridine (CAS 874-46-4). The nitro group can be selectively reduced to a primary amine (-NH2) under mild conditions, yielding 2,7-diamino-[1,2,4]triazolo[1,5-a]pyridine . This 7-amino group can then be further derivatized via amide coupling, reductive amination, or diazotization to introduce a wide array of functional groups at a position that is otherwise difficult to functionalize directly. This synthetic pathway is a key differentiator, as the unsubstituted parent compound lacks this built-in functional handle for regioselective modification [1].

Synthetic Versatility
Data to verify
Selective 7-nitro reduction to 7-amine
Enables amide coupling, reductive amination, diazotization at the 7-position
Built-in handle for diverse 7-substituted library synthesis
Unsubstituted parent requires harsher directed lithiation; review reduction conditions
Synthetic Chemistry Functional Group Interconversion Building Block

High-Value Application Scenarios for 2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine


Kinase Inhibitor Fragment-Based Drug Discovery

This compound serves as an ideal starting point for fragment-based drug discovery (FBDD) campaigns targeting kinases such as JAK2. The 2-amino-triazolopyridine core is a known, ligand-efficient fragment for kinase inhibition [1]. The 7-nitro group provides a vector for fragment growth, allowing medicinal chemists to probe the solvent-exposed region or the ribose pocket of the kinase active site. Its low molecular weight (179.14 g/mol) is optimal for a fragment, and its unique substitution pattern offers a distinct starting point compared to other commercial fragments.

Synthesis of 7-Substituted Triazolopyridine Libraries

The 7-nitro group is a versatile synthetic handle for generating diverse compound libraries. As established, it can be selectively reduced to a 7-amino group, which can then be readily coupled with carboxylic acids, sulfonyl chlorides, or aldehydes to create amides, sulfonamides, or secondary amines, respectively . This enables the rapid exploration of SAR at the 7-position of the triazolopyridine core, a task that is synthetically challenging using the unsubstituted parent compound [2].

Development of Functional Materials and Energetic Compounds

The combination of a high-nitrogen heterocyclic core and a nitro group makes this compound and its derivatives of interest for the development of high-energy materials and functional organic compounds [3]. The nitro group is a well-known explosophore, and its presence on the electron-rich triazolopyridine scaffold can be used to tune the thermal stability and detonation properties of novel energetic materials.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based discovery
Ligand-efficient 2-amino-triazolopyridine core
JAK2 and related kinase panel screening
7-Substituted triazolopyridine library synthesis
Selectively reducible 7-nitro synthetic handle
Reduction protocol and derivatization scope review
Functional materials and energetic compound research
High-nitrogen heterocyclic core with explosophore group
Thermal stability and detonation performance characterization

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